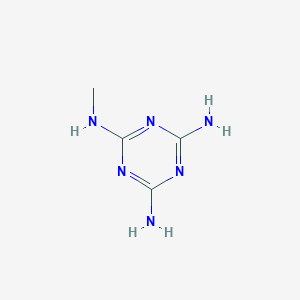

Methylmelamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-methyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRPRMNBTVRDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158777 | |

| Record name | Melamine, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13452-77-2 | |

| Record name | Methylmelamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13452-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylmelamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylmelamines. These compounds are of significant interest due to their applications in the manufacturing of modified melamine-formaldehyde resins, which offer the advantage of reducing formaldehyde content.[1][2][3][4] Furthermore, methylated melamines are utilized as monomers for various polymers and have been investigated as antitumor drugs and insect sterilants.[5] This guide details the primary synthetic pathways, experimental protocols, and key characterization data for these compounds.

Core Synthetic Strategy: Stepwise Nucleophilic Substitution

The most prevalent and controlled method for synthesizing N-methylmelamines is the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5] This approach takes advantage of the decreasing reactivity of the chlorine atoms with each successive substitution, allowing for the selective synthesis of a wide array of N-methylated derivatives. The reaction sequence typically involves the use of aqueous solutions of ammonia, methylamine, and/or dimethylamine as nucleophiles.[5]

The general workflow for this synthesis is depicted below.

Caption: General synthetic pathway for N-methylmelamines.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and a representative N-methylmelamine. These procedures are adapted from established literature.[5]

Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

This protocol describes the monosubstitution of cyanuric chloride with ammonia.

Materials:

-

Cyanuric chloride

-

Acetone

-

Crushed ice

-

25 wt % aqueous ammonia solution

Procedure:

-

A hot suspension of 100 g (0.54 mol) of cyanuric chloride in 250 mL of acetone is added under stirring to 500 g of crushed ice in water. The temperature should be maintained at or below 0 °C.

-

While maintaining a temperature below 0 °C, 110 g of 25 wt % aqueous ammonia solution is added.

-

The suspension is stirred until the temperature increases to 5 °C and then filtered.

-

The product is recrystallized in water and dried at room temperature.

Yield: 79.7–82.3 g (90–93%), white solid.[5]

Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine

This procedure details the disubstitution of cyanuric chloride with ammonia.

Materials:

-

Cyanuric chloride

-

Acetone

-

32 wt % aqueous ammonia solution

-

Crushed ice

Procedure:

-

A hot suspension of 100 g (0.54 mol) of cyanuric chloride in acetone is added to 230 g (4.30 mol) of 32 wt % aqueous ammonia solution in about 500 g of crushed ice, ensuring the temperature does not exceed 10 °C.

-

After complete addition, the temperature is raised to 40–45 °C for 4 hours.

-

After the mixture cools to room temperature, it is filtered.

-

The solid is washed with water and dried in vacuo at 40 °C.

Yield: 70.2–74.1 g (90–95%), white solid.[5] Mass Spectrometry (EI): m/z = 145 (1), 126 (1), 101 (2), 68 (5), 62 (10), 43 (20), 42 (100).[5] Mass Spectrometry (ESI pos, H2O/acetonitrile): m/z = 146.2 [M + H]+.[5]

Synthesis of 2,4-Bis(methylamino)-6-chloro-1,3,5-triazine

This protocol outlines the disubstitution with methylamine.

Materials:

-

Cyanuric chloride

-

Acetone

-

Crushed ice

-

40 wt % methylamine in water

-

Sodium hydroxide

Procedure:

-

Under stirring, a hot suspension of 100 g (0.54 mol) of cyanuric chloride in 250 mL of acetone is added to 500 g of crushed ice in water. The temperature should not exceed 0 °C.

-

Then, 84.0 g of 40 wt % methylamine in water and an aqueous solution of 43.2 g of sodium hydroxide are added at a temperature below 0 °C.

-

The suspension is heated to 45 °C for 2 hours.

-

After it has cooled to room temperature, the product is filtered off, washed with water, and dried under vacuum at 40 °C.

Yield: 84.4–89.1 g (90–95%), white solid.[5] Mass Spectrometry (EI): m/z = 173 (1), 155 (2), 129 (4), 105 (4), 99 (3), 77 (5), 62 (17), 55 (70), 41 (7).[5] Mass Spectrometry (ESI pos, H2O/acetonitrile): m/z = 174.3 [M + H]+.[5]

Synthesis of 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine

This procedure details the disubstitution with dimethylamine.

Materials:

-

Cyanuric chloride

-

Acetone

-

Crushed ice

-

60 wt % aqueous dimethylamine

Procedure:

-

A suspension of 100 g (0.54 mol) of cyanuric chloride in hot acetone is added very slowly to crushed ice.

-

Then, 162.3 g (2.16 mol) of 60 wt % aqueous dimethylamine is added dropwise so that the temperature does not exceed 0 °C.

-

After complete addition, the mixture is allowed to warm to room temperature and filtered.

-

The product is recrystallized from isopropyl alcohol/water.

Yield: 87.1–92.5 g (80–85%), white solid.[5] Mass Spectrometry (EI): m/z = 203 (40), 201 (100), 185 (85), 171 (76), 157 (21), 143 (23), 123 (26), 96 (71), 71 (50), 69 (64), 55 (42), 44 (48), 42 (98).[5] Mass Spectrometry (ESI pos, H2O/acetonitrile): m/z = 202.4 [M + H]+.[5]

The following diagram illustrates the experimental workflow for the synthesis of these chloro-triazine intermediates.

Caption: Experimental workflow for chloro-triazine intermediates.

Characterization Data

A comprehensive characterization of N-methylmelamines is crucial for quality control and for understanding their properties. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS).[5]

Data Summary

The following table summarizes key physical and mass spectrometry data for selected chloro-triazine intermediates.

| Compound Name | Yield (%) | Melting Point (°C) | MS (EI) m/z (relative intensity) | MS (ESI+) m/z [M+H]+ |

| 2,4-Diamino-6-chloro-1,3,5-triazine | 90–95 | >300 (decomposes) | 145 (1), 126 (1), 101 (2), 68 (5), 62 (10), 43 (20), 42 (100) | 146.2 |

| 2,4-Bis(methylamino)-6-chloro-1,3,5-triazine | 90–95 | 218-220 | 173 (1), 155 (2), 129 (4), 105 (4), 99 (3), 77 (5), 62 (17), 55 (70), 41 (7) | 174.3 |

| 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine | 80–85 | 101-103 | 203 (40), 201 (100), 185 (85), 171 (76), 157 (21), 143 (23), 123 (26), 96 (71), 71 (50), 69 (64), 55 (42), 44 (48), 42 (98) | 202.4 |

Data sourced from List et al. (2016).[5]

Analytical Techniques

-

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure and purity of the synthesized N-methylmelamines. The chemical shifts and coupling patterns provide detailed information about the number and environment of the methyl and amino protons.[5]

-

FTIR Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups present in the molecules. Key vibrational bands include those for N-H stretching, C-N stretching, and the triazine ring vibrations.[5]

-

Mass Spectrometry: Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight and fragmentation patterns of the compounds, confirming their identity.[5]

-

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine melting points and thermal stability. It has been noted that N-methylmelamines with free amino groups tend to have higher melting points and may decompose at these temperatures due to the formation of hydrogen bonds.[5]

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which is compared with the theoretical values to confirm the empirical formula.[5]

-

Single-Crystal X-ray Diffraction: For crystalline products, this method can be used to determine the precise three-dimensional molecular structure.[5]

Physical Properties

The physical properties of N-methylmelamines, such as solubility and basicity (pKb), are significantly influenced by the number of amino, methylamino, and dimethylamino groups attached to the triazine ring.[1][2][4][5]

-

Solubility: The solubility in water generally increases with an increasing number of methylamino and amino groups. This can be attributed to the potential for hydrogen bonding with water molecules.[5]

-

Basicity (pKb): The basicity of the N-methylmelamines increases with the number of methyl groups on the exocyclic nitrogen atoms.[5]

-

Melting Point: The presence of amino groups leads to the formation of hydrogen bonds, resulting in higher melting points. In some cases, these compounds may decompose at their melting points.[5]

This guide provides a foundational understanding of the synthesis and characterization of N-methylmelamines. For more in-depth information, including detailed NMR and IR spectra, readers are encouraged to consult the primary literature cited.

References

- 1. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - NâMethylmelamines: Synthesis, Characterization, and Physical Properties - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 4. N-Methylmelamines: Synthesis, Characterization, and Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Physical properties of methylmelamine derivatives

An In-depth Technical Guide on the Physical Properties of Methylmelamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melamine (2,4,6-triamino-1,3,5-triazine) and its derivatives are a class of nitrogen-rich heterocyclic organic compounds that have found extensive applications, from the production of thermosetting plastics and flame retardants to their use as scaffolds in medicinal chemistry.[1][2] N-methylmelamines, in particular, have gained significant attention as building blocks for modified melamine-formaldehyde resins, which offer the advantage of reducing carcinogenic formaldehyde emissions.[3][4][5] A thorough understanding of the physical properties of these derivatives is crucial for controlling polymerization reactions, designing novel materials, and developing new therapeutic agents.[1][3]

This guide provides a comprehensive overview of the core physical properties of various N-methylmelamine derivatives, detailed experimental protocols for their determination, and workflows for their synthesis and characterization.

Core Physical Properties

The physical properties of methylmelamine derivatives are significantly influenced by the number and type of substituent groups (amino, methylamino, and dimethylamino) attached to the triazine ring.[3][4][5] These substitutions directly impact the potential for hydrogen bonding and the overall basicity of the molecule.

Melting Point

The melting point of methylmelamine derivatives is strongly correlated with the presence of free amino groups. Compounds with more amino groups tend to form extensive intermolecular hydrogen bond networks, leading to higher melting points.[3][5] In many cases, these compounds decompose at the high temperatures required for melting.[3][5] Conversely, derivatives with only methylamino and dimethylamino groups exhibit considerably lower melting points as they do not form such extended hydrogen bond systems.[5] This property is critical for applications requiring processing in a molten state, for which only derivatives with melting points below their decomposition temperature are suitable.[5]

Table 1: Melting Points of N-Methylmelamine Derivatives

| Compound Name | Substituents | Melting Point (°C) | Notes |

| 2,4-Diamino-6-(methylamino)-1,3,5-triazine | 2x -NH₂, 1x -NHMe | >300 | Decomposes |

| 2-Amino-4,6-bis(methylamino)-1,3,5-triazine | 1x -NH₂, 2x -NHMe | 258-260 | Decomposes |

| 2,4,6-Tris(methylamino)-1,3,5-triazine | 3x -NHMe | 181-183 | No decomposition |

| 2-Amino-4-(dimethylamino)-6-(methylamino)-1,3,5-triazine | 1x -NH₂, 1x -NMe₂, 1x -NHMe | 230-232 | Decomposes |

| 2,4-Bis(methylamino)-6-(dimethylamino)-1,3,5-triazine | 2x -NHMe, 1x -NMe₂ | 169-170 | No decomposition |

| 2-(Methylamino)-4,6-bis(dimethylamino)-1,3,5-triazine | 1x -NHMe, 2x -NMe₂ | 134-135 | No decomposition |

| 2,4,6-Tris(dimethylamino)-1,3,5-triazine | 3x -NMe₂ | 165-167 | No decomposition |

(Data sourced from The Journal of Organic Chemistry, 2016, 81, 4066−4075)[5]

Solubility

The solubility of methylmelamine derivatives is also dependent on the substitution pattern. Generally, solubility in polar solvents increases with a higher number of amino and methylamino groups, which can participate in hydrogen bonding with the solvent.[3][4][5] For instance, 2,4,6-tris(methylamino)-1,3,5-triazine exhibits a water solubility 45 times higher than that of the parent melamine, making it a prime candidate for use in aqueous resin systems.[5]

Table 2: Solubility of N-Methylmelamine Derivatives in Water

| Compound Name | Substituents | Solubility Trend |

| 2,4-Diamino-6-(methylamino)-1,3,5-triazine | 2x -NH₂, 1x -NHMe | Increases with more -NH₂ and -NHMe groups |

| 2-Amino-4,6-bis(methylamino)-1,3,5-triazine | 1x -NH₂, 2x -NHMe | Increases with more -NH₂ and -NHMe groups |

| 2,4,6-Tris(methylamino)-1,3,5-triazine | 3x -NHMe | High (45x that of melamine) |

| 2,4-Bis(methylamino)-6-(dimethylamino)-1,3,5-triazine | 2x -NHMe, 1x -NMe₂ | Decreases with more -NMe₂ groups |

| 2-(Methylamino)-4,6-bis(dimethylamino)-1,3,5-triazine | 1x -NHMe, 2x -NMe₂ | Decreases with more -NMe₂ groups |

| 2,4,6-Tris(dimethylamino)-1,3,5-triazine | 3x -NMe₂ | Lower solubility |

(Qualitative trends sourced from The Journal of Organic Chemistry, 2016, 81, 4066−4075)[5]

Basicity (pKb Values)

In melamine derivatives, protonation occurs at a nitrogen atom within the triazine ring.[5] The basicity of these compounds is enhanced by the presence of electron-donating methyl groups on the exocyclic nitrogen atoms.[5] Consequently, the pKb value generally decreases (indicating increased basicity) as the number of methyl groups increases.[5] The lowest pKb value is observed for 2,4,6-tris(dimethylamino)-1,3,5-triazine, which contains only dimethylamino groups.[5] This property is particularly important in the manufacture of melamine-formaldehyde resins, where pH control is essential for managing the hydroxymethylation and condensation reactions.[5]

Table 3: pKb Values of N-Methylmelamine Derivatives

| Compound Name | Substituents | pKb |

| 2,4-Diamino-6-(methylamino)-1,3,5-triazine | 2x -NH₂, 1x -NHMe | 8.78 |

| 2-Amino-4,6-bis(methylamino)-1,3,5-triazine | 1x -NH₂, 2x -NHMe | 8.35 |

| 2,4,6-Tris(methylamino)-1,3,5-triazine | 3x -NHMe | 7.97 |

| 2-Amino-4-(dimethylamino)-6-(methylamino)-1,3,5-triazine | 1x -NH₂, 1x -NMe₂, 1x -NHMe | 8.16 |

| 2,4-Bis(methylamino)-6-(dimethylamino)-1,3,5-triazine | 2x -NHMe, 1x -NMe₂ | 7.62 |

| 2-(Methylamino)-4,6-bis(dimethylamino)-1,3,5-triazine | 1x -NHMe, 2x -NMe₂ | 7.20 |

| 2,4,6-Tris(dimethylamino)-1,3,5-triazine | 3x -NMe₂ | 6.78 |

(Data sourced from The Journal of Organic Chemistry, 2016, 81, 4066−4075)[5]

Visualized Workflows

Caption: General Synthesis Workflow for N-Methylmelamines.

References

- 1. researchgate.net [researchgate.net]

- 2. Melamine - Wikipedia [en.wikipedia.org]

- 3. N-Methylmelamines: Synthesis, Characterization, and Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - NâMethylmelamines: Synthesis, Characterization, and Physical Properties - figshare - Figshare [figshare.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Physicochemical Properties of N-methylmelamines

An In-depth Technical Guide on the Solubility and pKb Values of N-methylmelamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and basicity (pKb values) of N-methylmelamine derivatives. These compounds are of significant interest in the manufacturing of modified melamine formaldehyde resins and as building blocks for various polymers, offering advantages such as the reduction of carcinogenic formaldehyde.[1][2][3][4][5] A thorough understanding of their physicochemical properties, such as solubility and pKb, is crucial for controlling polymerization reactions and for the development of novel materials.[1][2][3][4][5] Furthermore, N-methylated melamines, like the antitumor drug altretamine (hexamethylmelamine), have applications in medicinal chemistry, making these properties relevant for drug development professionals.[2][6][7][8][9]

The solubility and basicity of N-methylmelamines are significantly influenced by the number of amino (-NH2), methylamino (-NHCH3), and dimethylamino (-N(CH3)2) groups attached to the triazine ring.[1][2]

Solubility Data

Generally, the aqueous solubility of N-methylmelamines increases with a greater number of amino and methylamino groups.[1][2][3][5] This is attributed to the increased capacity for hydrogen bonding with water molecules.[1][2] Conversely, an increase in the number of dimethylamino groups tends to decrease water solubility.[2] For instance, the water solubility of N2,N4,N6-tris(methylamino)-1,3,5-triazine is 45 times higher than that of N2,N2,N4-trimethyl-1,3,5-triazine-2,4,6-triamine, which highlights the substantial impact of the substitution pattern.[2]

| Compound Name | Number of -NH2 Groups | Number of -NHCH3 Groups | Number of -N(CH3)2 Groups | Water Solubility (g/L) at 20 °C |

| Melamine (2,4,6-Triamino-1,3,5-triazine) | 3 | 0 | 0 | 3.24 |

| N2-Methyl-1,3,5-triazine-2,4,6-triamine | 2 | 1 | 0 | 17.5 |

| N2,N4-Dimethyl-1,3,5-triazine-2,4,6-triamine | 1 | 2 | 0 | 33.6 |

| N2,N2-Dimethyl-1,3,5-triazine-2,4,6-triamine | 2 | 0 | 1 | 13.1 |

| N2,N2,N4-Trimethyl-1,3,5-triazine-2,4,6-triamine | 1 | 1 | 1 | 1.6 |

| N2,N4,N6-Tris(methylamino)-1,3,5-triazine | 0 | 3 | 0 | 72.0 |

| N2,N2,N4,N6-Tetramethyl-1,3,5-triazine-2,4,6-triamine | 0 | 1 | 2 | 1.1 |

| N2,N2,N4,N4-Tetramethyl-1,3,5-triazine-2,4,6-triamine | 1 | 0 | 2 | 2.3 |

| N2,N2,N4,N4,N6-Pentamethyl-1,3,5-triazine-2,4,6-triamine | 0 | 0 | 2.5 | 0.9 |

| Hexamethylmelamine (Altretamine) | 0 | 0 | 3 | Insoluble |

Data sourced from J. Org. Chem. 2016, 81, 10, 4066–4075. Note: Hexamethylmelamine is reported as insoluble in water.[6]

pKb Values

The basicity of melamine derivatives is primarily due to the protonation of a nitrogen atom within the triazine ring.[2] The pKb value is influenced by the substituent groups on the exocyclic nitrogen atoms. Basicity generally increases with the number of electron-donating methyl groups.[2] Consequently, the pKb value tends to decrease (indicating stronger basicity) as the number of amino and methylamino groups decreases and the number of dimethylamino groups increases.[2] The lowest pKb value is observed for 2,4,6-tris(dimethylamino)-1,3,5-triazine, which contains only dimethylamino groups.[2]

| Compound Name | Number of -NH2 Groups | Number of -NHCH3 Groups | Number of -N(CH3)2 Groups | pKb1 | pKb2 | pKb3 |

| Melamine (2,4,6-Triamino-1,3,5-triazine) | 3 | 0 | 0 | 8.97 | 13.11 | 13.71 |

| N2-Methyl-1,3,5-triazine-2,4,6-triamine | 2 | 1 | 0 | 8.65 | 13.14 | 13.68 |

| N2,N4-Dimethyl-1,3,5-triazine-2,4,6-triamine | 1 | 2 | 0 | 8.42 | 13.02 | - |

| N2,N2-Dimethyl-1,3,5-triazine-2,4,6-triamine | 2 | 0 | 1 | 8.29 | 13.02 | 13.62 |

| N2,N2,N4-Trimethyl-1,3,5-triazine-2,4,6-triamine | 1 | 1 | 1 | 8.04 | 12.91 | - |

| N2,N4,N6-Tris(methylamino)-1,3,5-triazine | 0 | 3 | 0 | 8.14 | - | - |

| N2,N2,N4,N6-Tetramethyl-1,3,5-triazine-2,4,6-triamine | 0 | 1 | 2 | 7.55 | - | - |

| N2,N2,N4,N4-Tetramethyl-1,3,5-triazine-2,4,6-triamine | 1 | 0 | 2 | 7.74 | 12.78 | - |

| N2,N2,N4,N4,N6-Pentamethyl-1,3,5-triazine-2,4,6-triamine | 0 | 0 | 2.5 | 7.15 | - | - |

| 2,4,6-Tris(dimethylamino)-1,3,5-triazine (Hexamethylmelamine) | 0 | 0 | 3 | 6.99 | - | - |

Data sourced from J. Org. Chem. 2016, 81, 10, 4066–4075.

Key Relationships and Experimental Workflows

The interplay between molecular structure and physicochemical properties follows predictable trends, which are essential for designing molecules with desired characteristics.

Caption: Influence of exocyclic groups on N-methylmelamine properties.

Experimental Protocols

The determination of solubility and pKb values requires precise and validated methodologies. The following sections detail the protocols employed for characterizing N-methylmelamine derivatives.

Determination of Solubility

A gravimetric method is commonly used to determine the water solubility of N-methylmelamine derivatives.

Caption: Workflow for gravimetric determination of solubility.

Detailed Protocol:

-

Preparation of Saturated Solution: An excess amount of the N-methylmelamine derivative is added to a known volume of deionized water in a sealed vessel.

-

Equilibration: The resulting suspension is agitated or stirred at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24 hours) to allow the solution to reach equilibrium and become saturated.

-

Filtration: The suspension is filtered through a membrane filter (e.g., 0.45 μm pore size) to remove any undissolved solid, yielding a clear, saturated solution.

-

Sample Aliquoting: A precise volume of the filtrate is carefully transferred to a pre-weighed, dry container.

-

Evaporation: The water is removed from the aliquot by evaporation, typically in a vacuum oven at a moderate temperature, until a constant weight of the residue is achieved.

-

Calculation: The container with the dry residue is weighed again. The mass of the dissolved solid is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in grams per liter (g/L).

Determination of pKb Values

Potentiometric titration is a standard and accurate method for determining the dissociation constants (and thus pKb values) of bases like N-methylmelamines.

Caption: Workflow for pKb determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: A solution of the N-methylmelamine derivative is prepared by dissolving an accurately weighed amount of the compound in a known volume of carbon dioxide-free deionized water.

-

Titrator Calibration: A potentiometric titrator equipped with a calibrated pH electrode is used. The electrode is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Procedure: The sample solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrant is added incrementally, and the pH is recorded after each addition.

-

Endpoint Determination: The titration is continued past the equivalence point(s). The data of pH versus the volume of titrant added is plotted to generate a titration curve. The equivalence point is the point of inflection of the curve, which can be accurately determined by calculating the first or second derivative of the curve.

-

pKa and pKb Calculation: For a weak base, the pKa of its conjugate acid is equal to the pH at the half-equivalence point. The pKb of the base is then calculated from the pKa value using the ion product of water (pKa + pKb = 14.00 at 25 °C). For polybasic compounds like melamines, multiple equivalence points and corresponding pKa/pKb values may be determined.[2]

References

- 1. N-Methylmelamines: Synthesis, Characterization, and Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Item - NâMethylmelamines: Synthesis, Characterization, and Physical Properties - American Chemical Society - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Collection - NâMethylmelamines: Synthesis, Characterization, and Physical Properties - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. Altretamine | C9H18N6 | CID 2123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Altretamine - Wikipedia [en.wikipedia.org]

- 8. Altretamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Hexamethylmelamine: activity in lymphoma and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Degradation of Methylmelamine Resins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation behavior of methylmelamine resins. By examining quantitative data from thermogravimetric analysis (TGA) and outlining detailed experimental protocols, this document serves as a valuable resource for understanding the thermal stability and decomposition pathways of these critical polymers. Visualizations of the degradation mechanisms and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Data Presentation: Thermal Degradation Parameters

The thermal stability of methylmelamine resins is paramount to their application in various fields. The following tables summarize key quantitative data obtained from thermogravimetric analysis (TGA) of different types of melamine-based resins. These parameters include the onset temperature of decomposition (Tonset), the temperature of maximum rate of weight loss (Tpeak), and the final char yield.

Table 1: Thermal Degradation Data of Melamine-Formaldehyde (MF) Resins in an Inert Atmosphere (Nitrogen)

| Resin Type/Description | Heating Rate (°C/min) | Tonset (°C) | Tpeak(s) (°C) | Char Yield (%) @ 800°C | Reference |

| Melamine-Formaldehyde Resin | 10 | ~300 | 331, 390, >450 | 14.1 | [1] |

| Poly(melamine-co-phenolic resin) | Not Specified | 219 | 329, 412 | 51.0 | [2] |

Table 2: Thermal Degradation Stages of Melamine-Formaldehyde (MF) Resin

| Temperature Range (°C) | Weight Loss (%) | Evolved Products |

| 50 - 125 | 4 | Water |

| 125 - 335 | Not Specified | Formaldehyde, Methanol, Amine |

| 335 - 390 | Not Specified | Formaldehyde, Methanol, Amine, NH₃ |

| > 450 | Not Specified | Further decomposition products |

| > 660 | Not Specified | CO₂, HCN, CO |

Note: The data presented is a synthesis of findings from multiple sources. For specific experimental details, please refer to the cited literature.

Experimental Protocols

Accurate and reproducible data are the foundation of reliable thermal analysis. This section provides a detailed methodology for conducting thermogravimetric analysis (TGA) on methylmelamine resins, based on established standards and best practices.

Thermogravimetric Analysis (TGA) Protocol for Methylmelamine Resins (Based on ASTM E1131)

Objective: To determine the thermal stability and compositional characteristics of methylmelamine resins by measuring mass change as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric analyzer (TGA) with a sensitive microbalance and a programmable furnace.

-

Gas flow controller for precise atmosphere regulation (e.g., nitrogen, air).

-

Sample pans (e.g., platinum, alumina, or ceramic).

-

Data acquisition and analysis software.

Procedure:

-

Instrument Calibration:

-

Calibrate the mass balance of the TGA instrument using certified calibration weights according to the manufacturer's instructions.

-

Perform a temperature calibration using appropriate reference materials with known Curie points or melting points.

-

-

Sample Preparation:

-

Ensure the methylmelamine resin sample is representative of the bulk material.

-

For cured resins, carefully grind the sample into a fine, homogeneous powder to ensure uniform heat transfer. A consistent particle size is crucial for reproducibility.[3]

-

Accurately weigh a sample of 5-10 mg into a clean, tared TGA pan. A smaller sample size generally allows for better heat transfer and minimizes thermal gradients within the sample.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (typically high-purity nitrogen for inert atmosphere studies or air for oxidative studies) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere before starting the analysis.[1]

-

Set the temperature program. A typical program involves an initial isothermal hold at a low temperature (e.g., 30°C) to allow the baseline to stabilize, followed by a linear heating ramp to the final temperature (e.g., 800-1000°C). A common heating rate is 10°C/min.[1]

-

-

Data Acquisition:

-

Initiate the TGA experiment. The instrument will record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

Plot the sample mass (or weight percent) as a function of temperature to obtain the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition (Tpeak).

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the steepest part of the mass loss curve.

-

Calculate the percentage of mass loss at each decomposition stage and the final residual mass (char yield) at the end of the experiment.

-

Visualizations: Degradation Pathways and Experimental Workflow

Visualizing complex processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the proposed thermal degradation pathways of methylmelamine resins and the general experimental workflow for their analysis.

Proposed Thermal Degradation Pathway of Methylmelamine Resins

Caption: Proposed multi-stage thermal degradation pathway of methylmelamine resins.

Experimental Workflow for TGA Analysis of Methylmelamine Resins

Caption: General experimental workflow for thermogravimetric analysis (TGA).

References

Understanding the Microstructure of Methylmelamine Polymers by NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed microstructural analysis of methylmelamine polymers, commonly known as melamine-formaldehyde (MF) resins. A thorough understanding of the polymer's microstructure, including the degree of methylolation, the nature and extent of cross-linking, and the presence of different linkage types, is critical for controlling the material's properties and performance in various applications.

Introduction to Methylmelamine Polymer Microstructure

Methylmelamine polymers are thermosetting resins formed through the reaction of melamine with formaldehyde. The reaction proceeds in two main stages:

-

Methylolation: Formaldehyde adds to the amino groups of melamine to form various methylolmelamine derivatives. This initial reaction is typically carried out under neutral or slightly alkaline conditions.

-

Condensation (Cross-linking): The methylol groups then condense with each other or with the remaining amino groups to form a cross-linked three-dimensional network. This stage is promoted by acidic conditions and heat, leading to the formation of methylene bridges (-NH-CH₂-NH-) and ether linkages (-NH-CH₂-O-CH₂-NH-).

The final microstructure of the cured resin is highly dependent on the initial melamine-to-formaldehyde molar ratio, the reaction pH, temperature, and the presence of any catalysts or modifiers. NMR spectroscopy is an unparalleled tool for elucidating these complex structural details.

Quantitative Analysis of Microstructure by ¹³C NMR

¹³C NMR spectroscopy is a powerful technique for identifying and quantifying the different functional groups present in methylmelamine polymers. The chemical shifts of the carbon atoms are sensitive to their local chemical environment, allowing for the differentiation of various structural motifs.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the typical ¹³C NMR chemical shift ranges for key functional groups found in methylmelamine-formaldehyde resins. These values are typically referenced to a solvent peak, such as DMSO-d₆ at 39.52 ppm.

| Functional Group | Structure | Typical ¹³C Chemical Shift (ppm) |

| Triazine Ring Carbon | C₃N₃ | 164 - 167 |

| Methylene Bridge | >N-CH₂-N< | 45 - 55 |

| Methylene Ether Bridge | >N-CH₂-O-CH₂-N< | 65 - 75 |

| Methylol Carbon | >N-CH₂-OH | 60 - 70 |

| Alkoxymethyl Carbon (e.g., Methoxymethyl) | >N-CH₂-O-CH₃ | 75 - 85 |

| Methylene Carbon of Unreacted Formaldehyde | HO-CH₂-OH | ~82 |

Experimental Protocols for NMR Analysis

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data for the analysis of methylmelamine polymers.

Liquid-State ¹³C NMR Spectroscopy of Melamine Resins

This protocol is suitable for the analysis of uncured or partially cured, soluble melamine-formaldehyde resins.

I. Sample Preparation:

-

Accurately weigh approximately 200-300 mg of the liquid or solid resin sample into a clean, dry vial.

-

Add approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common solvent due to its ability to dissolve a wide range of polar and non-polar substances.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.

-

Transfer the solution to a 5 mm NMR tube.

II. NMR Instrument Parameters (Example for a 600 MHz Spectrometer):

-

Spectrometer: Bruker AVANCE 600 or equivalent.

-

Nucleus: ¹³C

-

Pulse Program: zgig (inverse-gated decoupling) is recommended for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).

-

Acquisition Temperature: 298 K (25 °C).

-

Pulse Angle: 30-45° to ensure full relaxation between pulses.

-

Relaxation Delay (d1): A long relaxation delay is critical for quantitative results. It should be at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest. A delay of 10-20 seconds is often sufficient.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The DMSO-d₆ solvent peak is used as an internal reference at 39.52 ppm.

III. Data Processing:

-

Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the peaks corresponding to the different functional groups to determine their relative abundance.

Solid-State ¹³C CP/MAS NMR Spectroscopy of Cured Melamine Polymers

This protocol is designed for the analysis of insoluble, cross-linked methylmelamine polymers.

I. Sample Preparation:

-

Grind the cured polymer sample into a fine powder using a mortar and pestle. This is essential for efficient magic-angle spinning.

-

Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor).

II. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: Varian Unity 400 or equivalent, equipped with a solid-state probe.

-

Nucleus: ¹³C

-

Technique: Cross-Polarization/Magic-Angle Spinning (CP/MAS).

-

Magic-Angle Spinning (MAS) Rate: 5-10 kHz. Higher spinning rates can help to average out anisotropic interactions and improve spectral resolution.

-

Contact Time: 1-2 ms. The optimal contact time should be determined experimentally to maximize the signal for all carbon types.

-

Recycle Delay: 2-5 seconds.

-

Number of Scans: 4096 to 8192 scans, or more, to achieve a good signal-to-noise ratio.

-

Referencing: An external reference standard, such as adamantane (with peaks at 29.5 and 38.6 ppm relative to TMS), is typically used.

III. Data Processing:

-

Apply an exponential line broadening factor of 20-50 Hz.

-

Perform Fourier transformation.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Deconvolute overlapping peaks using appropriate lineshape fitting software to obtain quantitative information.

Visualization of Pathways and Workflows

Reaction Pathway of Melamine-Formaldehyde Resin Formation

The following diagram illustrates the key steps in the formation of methylmelamine polymers, from the initial methylolation of melamine to the formation of cross-linked structures through condensation reactions.

Experimental Workflow for NMR-based Microstructure Analysis

This diagram outlines the logical steps involved in the characterization of methylmelamine polymer microstructure using NMR spectroscopy, from initial sample handling to final data interpretation.

Conclusion

NMR spectroscopy, particularly ¹³C NMR in both liquid and solid states, provides an exceptionally detailed window into the microstructure of methylmelamine polymers. By employing the robust experimental protocols and data analysis workflows outlined in this guide, researchers can accurately quantify the key structural features that govern the performance of these versatile materials. This level of understanding is paramount for the rational design and quality control of methylmelamine-based products in a wide array of scientific and industrial applications.

The Core Chemistry of Melamine Resins: A Technical Guide to Structure and Composition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Melamine-formaldehyde (MF) resin is a thermosetting polymer renowned for its exceptional durability, heat resistance, and chemical stability.[1] These properties arise from its highly cross-linked three-dimensional network structure, formed through the polymerization of melamine and formaldehyde.[2] This guide provides a comprehensive technical overview of the chemical structure and composition of melamine resin, detailing the synthesis process, reaction mechanisms, and key characterization techniques.

Chemical Structure and Composition

The fundamental building blocks of melamine resin are melamine (2,4,6-triamino-1,3,5-triazine) and formaldehyde.[3] Melamine is a nitrogen-rich heterocyclic organic compound, which imparts excellent thermal stability and flame-retardant properties to the final resin.[4] Formaldehyde acts as a cross-linking agent, forming bridges between melamine molecules to create a rigid, three-dimensional structure.[3]

The final composition of the resin is highly dependent on the molar ratio of formaldehyde to melamine (F/M), the reaction pH, and temperature. These parameters influence the degree of methylolation and the nature of the cross-links, which can be either methylene bridges (-CH₂-) or ether bridges (-CH₂-O-CH₂-).[5]

Key Physicochemical Properties

| Property | Value | Reference(s) |

| Density | 1.48–1.50 g/cm³ | [2] |

| Glass Transition Temperature (Tg) | 70–130°C | [2] |

| Decomposition Temperature | 340–400°C | [2] |

Synthesis of Melamine Resin: A Two-Stage Process

The synthesis of melamine-formaldehyde resin is a two-stage process involving hydroxymethylation followed by condensation.[6]

-

Hydroxymethylation (Methylolation): This initial stage is typically carried out under alkaline conditions (pH 7.5-9.0) and at elevated temperatures (70-90°C).[3][7] Formaldehyde molecules react with the amino groups of melamine to form various hydroxymethylated melamine derivatives, such as mono-, di-, tri-, tetra-, penta-, and hexamethylolmelamine.[8]

-

Condensation: In the second stage, the hydroxymethylated melamine intermediates undergo condensation reactions to form a three-dimensional network. This step is often catalyzed by a slight decrease in pH to the weakly acidic range.[3] The condensation process involves the formation of methylene and ether bridges between melamine units, with the elimination of water.[2] The extent of cross-linking determines the final properties of the resin.

Experimental Protocols

Synthesis of Melamine-Formaldehyde Resin

The following protocol is a representative example for the synthesis of MF resin:

-

Preparation of Reaction Mixture: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine a 37 wt% formaldehyde solution and melamine at a specific molar ratio (e.g., 1:3 melamine to formaldehyde).[9]

-

pH Adjustment: Adjust the pH of the mixture to approximately 8.5 using a 0.1 M sodium hydroxide solution.[10]

-

Hydroxymethylation: Heat the reaction mixture to 75-90°C and maintain this temperature for a defined period (e.g., 2 hours) with constant stirring to facilitate the hydroxymethylation reaction.[8][10]

-

Condensation: Optionally, for further condensation, the pH can be adjusted to a weakly acidic range (e.g., 5.5-6.5) to promote the formation of methylene and ether bridges.[3]

-

Cooling and Storage: Cool the resulting resin solution to room temperature. The final product is a clear, viscous liquid.

Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the melamine resin.

-

Sample Preparation: A small amount of the liquid resin is cast as a thin film on a KBr pellet and dried, or a cured solid sample is ground into a fine powder and mixed with KBr to form a pellet.

-

Analysis: The FTIR spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key characteristic peaks include:

¹³C NMR spectroscopy is a powerful tool for the quantitative analysis of the different chemical structures within the melamine resin, such as methylol groups, methylene bridges, and ether linkages.[5]

-

Sample Preparation: A dried resin sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

Analysis: The ¹³C NMR spectrum provides detailed information about the carbon environment in the polymer. Chemical shifts can be assigned to specific structural motifs to quantify their relative abundance.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability and curing behavior of the resin.

-

TGA Protocol: A small sample (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).[8] The weight loss as a function of temperature provides information on the degradation stages of the polymer.

-

DSC Protocol: DSC is used to study the curing process by detecting exothermic cross-linking reactions. A sample is heated at a controlled rate, and the heat flow is measured. Exothermic peaks indicate the temperatures at which curing occurs.[9]

Quantitative Data on Synthesis Parameters and Resin Properties

The properties of melamine resin are highly sensitive to the synthesis conditions. The following tables summarize the effects of key parameters on the final product.

Effect of Molar Ratio (F/M) and pH on Resin Structure

| F/M Molar Ratio | pH | Predominant Linkage | Reference(s) |

| 2.0, 3.0 | 7.3 - 9.8 | Ether Bridges | [5] |

| 1.0 | 9.3 - 9.8 | Ether Bridges > Methylene Bridges | [5] |

| 1.0 | 7.3 - 7.8 | Methylene Bridges > Ether Bridges | [5] |

Effect of Synthesis Parameters on Molecular Weight and Solid Content

| Melamine (M) | Formaldehyde (M) | Temperature (°C) | pH | Solid Content (%) | Molecular Weight ( g/mol ) | Reference(s) |

| 0.10 | 1 | 75 | 8.5 | - | - | [8] |

| 0.22 | 3 | 70 | 8.5 | 69.6 | - | [8] |

| - | - | 75 | 8.5 | 69.7 | - | [8] |

| - | - | - | - | - | up to 114,218 | [8] |

Conclusion

The chemical structure and composition of melamine resin are intricately linked to its synthesis conditions. By carefully controlling parameters such as the melamine to formaldehyde molar ratio, pH, and temperature, the degree of cross-linking and the nature of the chemical bridges can be tailored to achieve desired properties. The experimental protocols and characterization techniques outlined in this guide provide a framework for the synthesis and analysis of melamine resins, enabling researchers and professionals to further explore and optimize this versatile polymer for a wide range of applications.

References

- 1. The Influence of pH on the Melamine-Dimethylurea-Formaldehyde Co-Condensations: A Quantitative 13C-NMR Study | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Melamine Formaldehyde Resin Manufacturing Process [jinjiangmelamine.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Effects of Molar Ratio and pH on the Condensed Structures of Melamine-Formaldehyde Polymers [ouci.dntb.gov.ua]

- 6. Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 10. Synthesis and characterization of sucrose-melamine-formaldehyde adhesives :: BioResources [bioresources.cnr.ncsu.edu]

The Synthesis of Melamine-Formaldehyde Resins: An In-depth Technical Guide on Molar Ratio Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of melamine-formaldehyde (MF) resins, with a particular focus on the critical role of the molar ratio between melamine and formaldehyde. The properties and performance of the final resin are highly dependent on this ratio, influencing characteristics such as molecular weight, solid content, and thermal stability. This document details the synthetic protocols, presents key data in a comparative format, and illustrates the underlying chemical pathways.

Introduction

Melamine-formaldehyde resins are thermosetting polymers formed from the reaction of melamine and formaldehyde.[1] They are widely used in laminates, adhesives, coatings, and molding compounds due to their excellent hardness, heat resistance, and chemical stability.[2] The synthesis process is a polycondensation reaction that can be controlled to produce a wide range of products with tailored properties.[1] A crucial parameter in this synthesis is the molar ratio of formaldehyde to melamine (F/M), which dictates the degree of methylolation and subsequent cross-linking.

General Reaction Mechanism

The formation of melamine-formaldehyde resins proceeds through a two-step reaction mechanism:

-

Methylolation: Melamine, a nucleophile, reacts with the electrophilic formaldehyde in an addition reaction. This typically occurs under neutral or alkaline conditions. Each of the three amino groups on the melamine molecule can react with up to two molecules of formaldehyde, leading to the formation of various methylolmelamines.[1][3] The extent of methylolation is directly influenced by the F/M molar ratio.

-

Condensation (Bridging): The methylol groups then undergo condensation reactions to form larger oligomers and eventually a cross-linked network. This step can proceed via two primary pathways: the formation of methylene bridges (-CH₂-) or ether bridges (-CH₂-O-CH₂-). The prevalence of each type of bridge is influenced by the reaction pH and the F/M molar ratio.[1][4] This condensation phase is what leads to the hardening or curing of the resin.

Below is a diagram illustrating the general reaction pathway.

Caption: General reaction pathway for the synthesis of melamine-formaldehyde resin.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of melamine-formaldehyde resins at varying molar ratios. Specific parameters may be adjusted based on desired resin characteristics.

Synthesis of MF Resin at a Constant Temperature and pH

This protocol is adapted from a study by Gul et al.[3]

Materials:

-

Melamine (C₃H₆N₆)

-

Formaldehyde (HCHO, 37 wt% in water)

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Demineralized water

Procedure:

-

A four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer is charged with a specific molar quantity of melamine and a fixed amount of formaldehyde solution (e.g., 1 M). The molar ratio of melamine to formaldehyde is varied for different batches.[3]

-

Demineralized water is added to the mixture.[3]

-

The pH of the reaction mixture is adjusted to approximately 8.5 using a NaOH solution.[3]

-

The temperature is raised to a constant value, for instance, 75°C, and maintained for a set duration, typically around two hours, under continuous agitation.[3]

-

After the reaction period, the mixture is cooled to room temperature to obtain the melamine-formaldehyde resin.

Synthesis of Sucrose-Modified MF (SMF) Resin

This protocol demonstrates the incorporation of a modifier.[5]

Materials:

-

Formaldehyde solution (37 wt%)

-

Borax

-

Sodium Hydroxide solution (0.1 M)

-

Melamine

-

Sucrose

Procedure:

-

178 g of formaldehyde solution and 1.3 g of borax are added to a four-necked round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.[5]

-

The mixture is stirred until complete dissolution is achieved.[5]

-

The pH is adjusted to 8.5 with a 0.1 M sodium hydroxide solution.[5]

-

The temperature is increased to 90°C and maintained for 150 minutes.[5]

-

126 g of melamine and 138 g of sucrose are then added.[5]

-

The solution is cooled to room temperature, and approximately 192 g of water is added.[5]

The following diagram illustrates a general experimental workflow for MF resin synthesis.

Caption: A generalized experimental workflow for melamine-formaldehyde resin synthesis.

Influence of Molar Ratio on Resin Properties

The molar ratio of formaldehyde to melamine is a critical factor that significantly impacts the final properties of the resin.

Effect on Solid Content and Molecular Weight

An increase in the concentration of melamine monomer generally leads to an increase in the molecular weight of the resulting MF resin.[3] The solid content of the resin is also affected by the reaction conditions, with higher temperatures often resulting in a higher solid content.[3]

Table 1: Effect of Melamine and Formaldehyde Molar Ratios on Resin Properties at 75°C and pH 8.5

| Sample Number | Molar Conc. Melamine (M) | Molar Conc. Formaldehyde (M) | Molecular Weight |

| 6 | 0.10 | 1.0 | 44860 |

| 7 | 0.15 | 1.0 | 78829 |

| 8 | 0.20 | 1.0 | 96158 |

| 9 | 0.22 | 1.0 | 103703 |

| 10 | 0.25 | 1.0 | 114218 |

Data adapted from Gul et al.[3]

Effect on Curing Behavior and Final Structure

The F/M molar ratio influences the formation of ether and methylene bridges during curing.[4] At higher F/M ratios (e.g., 2.0 and 3.0), the formation of ether bridges is favored. As the molar ratio decreases (e.g., to 1.0), methylene bridge formation becomes more competitive.[4] This structural difference can affect the thermal and mechanical properties of the cured resin.

Table 2: Influence of F/M Molar Ratio and pH on Bridge Formation

| F/M Molar Ratio | pH Range | Predominant Bridge Type |

| 3.0 | 9.3 - 9.8 | Ether |

| 2.0 | 9.3 - 9.8 | Ether |

| 1.0 | 9.3 - 9.8 | Ether (Methylene competitive) |

| 1.0 | 7.3 - 7.8 | Methylene |

Data synthesized from information in Zhang et al.[4]

Characterization of Melamine-Formaldehyde Resins

A variety of analytical techniques are employed to characterize the synthesized MF resins:

-

Viscometry: Used to determine the molecular weight of the polymer.[3]

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and degradation profile of the resin.[3][6]

-

Differential Scanning Calorimetry (DSC): Used to study the curing behavior and identify crosslinking reactions.[6]

-

Fourier Transform Infrared Spectroscopy (FTIR): Helps in identifying the functional groups present in the resin and monitoring the curing process.[5][6]

-

X-ray Photoelectron Spectroscopy (XPS) and Small-Angle X-ray Scattering (SAXS): Used for surface and structural characterization.[7]

-

Nitrogen Adsorption/Desorption: To determine the porous structure and specific surface area.[7]

Conclusion

The synthesis of melamine-formaldehyde resins is a versatile process where the molar ratio of the reactants plays a pivotal role in determining the final properties of the polymer. By carefully controlling the F/M ratio, along with other parameters like temperature and pH, it is possible to tailor the molecular weight, curing characteristics, and ultimately the performance of the MF resin for a wide range of scientific and industrial applications. This guide provides a foundational understanding for researchers and professionals working with these important thermosetting polymers.

References

- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of sucrose-melamine-formaldehyde adhesives :: BioResources [bioresources.cnr.ncsu.edu]

- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: GC/MS Monitoring for N-Methylmelamine Synthesis Progress

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylmelamines are a class of compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2][3][4] Accurate monitoring of their synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical technique well-suited for this purpose, offering high sensitivity and selectivity for the separation and identification of reactants, intermediates, products, and byproducts in a reaction mixture.[5][6][7] This document provides detailed application notes and protocols for the use of GC/MS in monitoring the progress of N-methylmelamine synthesis.

Core Principles

The synthesis of N-methylmelamines can be monitored by periodically taking aliquots from the reaction mixture, derivatizing the components to make them volatile, and then analyzing them by GC/MS.[7][8] The progress of the reaction is determined by observing the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the N-methylmelamine product over time.

Experimental Protocols

N-Methylmelamine Synthesis (Illustrative Example)

A common route for the synthesis of N-methylmelamines involves the reaction of melamine with a methylating agent.[1] The progress of such a reaction can be effectively monitored using the described GC/MS protocol.

Materials:

-

Melamine

-

Methylating agent (e.g., dimethyl sulfate)

-

Solvent (e.g., water)[1]

-

Quenching solution (e.g., aqueous ammonia)

Procedure:

-

Set up the reaction vessel with the appropriate stirring and temperature control.

-

Dissolve melamine in the chosen solvent.

-

Initiate the reaction by adding the methylating agent.

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to prevent further reaction.

-

Prepare the quenched aliquot for GC/MS analysis as described below.

GC/MS Sample Preparation and Analysis

Due to the polar nature and low volatility of melamine and its methylated derivatives, a derivatization step is necessary before GC/MS analysis. The most common method is silylation to form trimethylsilyl (TMS) derivatives.[5][6][7]

Materials:

-

Silylating agent: bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[5][6]

-

Internal Standard (IS) solution (e.g., 2,6-diamino-4-chloropyrimidine in pyridine)[7]

Protocol:

-

Evaporation: Transfer a known volume of the quenched reaction aliquot to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 70°C.[6][7]

-

Reconstitution: Reconstitute the dry residue in 200 µL of pyridine.[5][6] If using an internal standard, add it at this stage.

-

Derivatization: Add 300 µL of the silylating agent (BSTFA with 1% TMCS) to the vial.[5]

-

Incubation: Cap the vial tightly and heat it at 70°C for 45 minutes to ensure complete derivatization.[5][6][7]

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC/MS system.

GC/MS Instrumentation and Parameters

The following are typical GC/MS parameters that can be adapted for the analysis of TMS-derivatized N-methylmelamines.

Table 1: GC/MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC System | PerkinElmer Clarus 600 GC/MS or equivalent[5] |

| Injector | Split/Splitless, 280°C[6] |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Column | Elite-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[6] |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| MS System | PerkinElmer Clarus 600 T or equivalent[5] |

| Ion Source Temp | 230°C[5][6] |

| GC Inlet Line Temp | 280°C[5][6] |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | m/z 50-450[5][6] |

Data Presentation

The quantitative data obtained from the GC/MS analysis can be summarized in a table to track the progress of the reaction. The peak area of each component is normalized to the peak area of the internal standard to correct for variations in sample preparation and injection volume.

Table 2: Monitoring N-Methylmelamine Synthesis by GC/MS

| Reaction Time (hours) | Normalized Peak Area (Reactant) | Normalized Peak Area (N-Methylmelamine) | Normalized Peak Area (Byproduct 1) |

| 0 | 1.000 | 0.000 | 0.000 |

| 1 | 0.852 | 0.145 | 0.003 |

| 2 | 0.698 | 0.298 | 0.004 |

| 4 | 0.451 | 0.542 | 0.007 |

| 8 | 0.189 | 0.801 | 0.010 |

| 24 | 0.025 | 0.955 | 0.020 |

Visualizations

Caption: Experimental workflow for GC/MS monitoring of N-methylmelamine synthesis.

Caption: Logical relationship of reaction monitoring using GC/MS.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. N-Methylmelamines: Synthesis, Characterization, and Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - NâMethylmelamines: Synthesis, Characterization, and Physical Properties - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Melamine Analysis via GC-MS [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Characterization of N-Methylmelamine using NMR and IR Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylmelamines, derivatives of melamine, are a class of compounds with significant interest in medicinal chemistry and materials science. Their biological activity and use as cross-linking agents in polymer formulations necessitate precise structural characterization and purity assessment. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in N-methylmelamine. This document provides detailed application notes and experimental protocols for the characterization of N-methylmelamine using ¹H NMR, ¹³C NMR, and ATR-FTIR spectroscopy.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of N-methylmelamine.

Caption: Workflow for the spectroscopic characterization of N-methylmelamine.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of N-methylmelamine.

Materials:

-

N-methylmelamine sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the N-methylmelamine sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Vortex the sample until it is completely dissolved. Due to the polarity and hydrogen bonding capabilities of N-methylmelamine, DMSO-d₆ is a suitable solvent.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Add a small drop of TMS as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Typical ¹H NMR Acquisition Parameters:

| Parameter | Value |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 12 ppm |

| Temperature | 298 K |

Typical ¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.5 s |

| Spectral Width | 220 ppm |

| Temperature | 298 K |

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks in both ¹H and ¹³C spectra.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of N-methylmelamine to identify its functional groups.

Materials:

-

N-methylmelamine sample (solid powder)

-

FTIR spectrometer equipped with a diamond ATR accessory

-

Isopropanol and lint-free wipes

Protocol:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Spectrum Acquisition:

-

Place a small amount of the N-methylmelamine powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant absorption peaks.

-

Typical ATR-FTIR Acquisition Parameters:

| Parameter | Value |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 32 |

Data Presentation

The following tables summarize the expected spectroscopic data for N-methylmelamine based on published literature.[1][2][3]

¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.0 - 6.5 | Broad singlet | -NH₂ protons |

| ~5.5 - 6.0 | Broad singlet | -NH(CH₃) proton |

| ~2.7 - 2.8 | Singlet | -N(CH₃) protons |

¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 - 168 | C=N (Triazine ring) |

| ~28 - 30 | -N(CH₃) |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (primary and secondary amines) |

| 2950 - 2850 | Medium | C-H stretching (methyl group) |

| ~1640 | Strong | N-H bending (primary amine) |

| 1550 - 1450 | Strong | C=N and C-N stretching (triazine ring) |

| ~810 | Strong | Triazine ring breathing |

Logical Relationship of Spectroscopic Data to Structure

The following diagram illustrates how the key spectroscopic data points correlate to the different functional groups within the N-methylmelamine structure.

Caption: Correlation of NMR and IR data with the structure of N-methylmelamine.

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of N-methylmelamine. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the atoms and the overall molecular skeleton, while IR spectroscopy provides definitive evidence for the presence of key functional groups. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of N-methylmelamine and related compounds.

References

- 1. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

Application of N-Methylmelamines in Modified Melamine Formaldehyde Resins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-methylmelamines in the modification of melamine formaldehyde (MF) resins. The inclusion of N-methylmelamines, through methylation, significantly alters the properties of the resulting resin, leading to enhanced performance in various applications, particularly in coatings, adhesives, and laminates. These modifications primarily involve the etherification of the methylol groups with methanol, forming methoxymethyl groups.

Application Notes

N-methylated melamine formaldehyde resins offer several advantages over their un-modified counterparts, making them suitable for a wide range of applications. The degree of methylation can be controlled to tailor the resin's properties for specific end-uses.

Key Advantages of N-Methylmelamine Modified MF Resins:

-

Improved Stability: Methylation of the methylol groups enhances the storage stability of the resin by preventing premature self-condensation reactions.[1][2]

-

Enhanced Flexibility: The introduction of methoxymethyl groups can lead to more elastic and less brittle cured resins compared to conventional MF resins.[3]

-

Better Solubility: Methylated MF resins exhibit improved solubility in organic solvents and water-based systems, which is advantageous for coating formulations.[2][4]

-

Controlled Reactivity: The reactivity of the resin can be controlled by the degree of methylation, allowing for optimization of curing times and temperatures.[5][6] Fully alkylated resins often rely on specific acid catalysis for cross-linking, while partially alkylated resins can undergo demethylolation followed by general acid catalysis.[5][6]

-

Low Formaldehyde Emission: Modification can lead to formulations with lower free formaldehyde content, addressing environmental and safety concerns.[7][8]

Primary Applications:

-

Coatings: N-methylated MF resins are extensively used as cross-linking agents for hydroxyl-functional polymers, such as acrylic and polyester resins, in industrial coatings for automotive, appliance, and metal furniture applications.[2][4][9][10] These coatings exhibit excellent hardness, chemical resistance, and a high-gloss finish.[10]

-

Laminates: They are employed in the production of decorative laminates for countertops and flooring due to their durability, and heat and moisture resistance.[2][10]

-

Adhesives: In the wood industry, these resins are used as adhesives for plywood and particleboard, offering strong bonding and moisture resistance.[10][11]

-

Textile and Paper Industries: Methylated MF resins are utilized as finishing agents to impart stiffness, wrinkle resistance, and water repellency to textiles and to improve the wet strength of paper products.[2][11]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of N-methylmelamine modified melamine formaldehyde resins.

Synthesis of N-Methylated Melamine Formaldehyde Resin

This protocol describes a two-stage process for the preparation of a methylated MF resin. The first stage involves the methylolation of melamine with formaldehyde, followed by an etherification stage with methanol.

Materials:

-

Melamine

-

Formaldehyde solution (37 wt%)

-

Methanol

-

Sodium hydroxide solution (e.g., 0.1 M)

-

Acid catalyst (e.g., formic acid, p-toluenesulfonic acid)

-

Reaction kettle equipped with a stirrer, reflux condenser, and thermometer

Procedure:

-

Methylolation Stage (Alkaline Conditions):

-

Charge the reaction kettle with formaldehyde and methanol.[7]

-

Adjust the pH of the mixture to between 8.0 and 9.0 using a sodium hydroxide solution.[12][13]

-

Slowly add melamine to the mixture while stirring.

-

Gradually heat the reaction mixture to 70-90°C and maintain this temperature for 1-2 hours to allow for the formation of methylolmelamines.[7]

-

-

Etherification Stage (Acidic Conditions):

-

Cool the reaction mixture to 50-70°C.[7]

-

Add an acid catalyst to adjust the pH to between 3.0 and 6.0 to initiate the etherification reaction.[7]

-

Continue the reaction for 1-2 hours at this temperature. The hydroxyl groups of the methylolmelamines will react with methanol to form methoxymethyl groups.[7]

-

The degree of etherification can be controlled by adjusting the reaction time, temperature, and pH.

-

-

Termination and Final Product:

-

Cool the reaction mixture.

-

Add a sodium hydroxide solution to adjust the pH to 8.0-10.0 to terminate the reaction.[7]

-

The resulting product is a solution of N-methylated melamine formaldehyde resin. If a solid product is desired, vacuum dehydration can be employed to remove water and excess methanol.[7]

-

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of N-methylated MF resin.

Characterization Protocols

2.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the modified resin and to follow the curing process.

-

Sample Preparation: A small amount of the liquid resin is cast as a thin film on a KBr pellet and dried. Solid samples can be analyzed directly using an ATR accessory.

-

Analysis: Spectra are typically recorded over a range of 4000 to 650 cm⁻¹.[12]

-

Key Peaks to Monitor:

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful technique for determining the chemical structure and composition of the resin, including the degree of methylation and polymerization.[14]

-

Sample Preparation: Dissolve approximately 250 mg of the freeze-dried resin in 2.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆). An internal standard can be added for quantitative analysis.[14]

-

Analysis: Acquire ¹³C NMR spectra. The use of polarization transfer techniques can enhance the signal-to-noise ratio.[14]

-